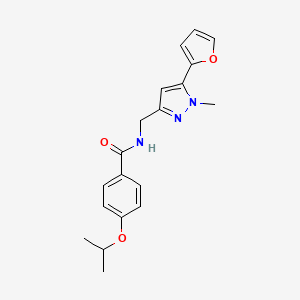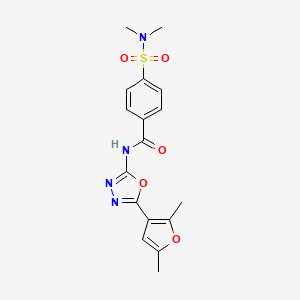
3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters and radical approaches . For instance, the protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of this compound . Additionally, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized, which may provide insights into potential synthesis routes .Wissenschaftliche Forschungsanwendungen
- Mechanistic studies suggest that it interferes with DNA replication and cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells .
- It may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in the inflammatory response .
- Preliminary findings suggest that it may disrupt microbial membranes or interfere with essential cellular processes .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Photophysical Applications
Drug Delivery Systems
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, which is then coupled with a 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "ethyl acetoacetate", "4-bromoaniline", "4-fluorobenzoyl chloride", "hydrazine hydrate", "sodium hydroxide", "thionyl chloride", "acetic acid", "acetic anhydride", "phosphorus pentoxide", "palladium on carbon", "6-chloro-2-iodo-4-phenylquinoline" ], "Reaction": [ "Synthesis of 4-chloro-2-nitroaniline from 4-chloroaniline via nitration", "Reduction of 4-chloro-2-nitroaniline to 4-chloro-2,6-diaminobenzene using hydrogen gas and palladium on carbon", "Synthesis of 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid from ethyl acetoacetate via a Knoevenagel condensation reaction with 4-chloro-2,6-diaminobenzene", "Synthesis of 4-bromoaniline from 4-bromobenzonitrile via reduction with hydrogen gas and palladium on carbon", "Synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid via reaction with thionyl chloride", "Synthesis of 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole from 4-bromoaniline, 4-fluorobenzoyl chloride, and hydrazine hydrate via a condensation reaction", "Synthesis of 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one from 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and hydrazine hydrate via a cyclization reaction", "Synthesis of 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one from 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one and 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole via a coupling reaction using sodium hydroxide and acetic acid as solvents" ] } | |
CAS-Nummer |
391230-39-0 |
Produktname |
3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one |
Molekularformel |
C31H20BrClFN3O2 |
Molekulargewicht |
600.87 |
IUPAC-Name |
3-[3-(4-bromophenyl)-2-(4-fluorobenzoyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H20BrClFN3O2/c32-21-10-6-18(7-11-21)27-17-26(36-37(27)31(39)20-8-13-23(34)14-9-20)29-28(19-4-2-1-3-5-19)24-16-22(33)12-15-25(24)35-30(29)38/h1-16,27H,17H2,(H,35,38) |
InChI-Schlüssel |
KRKXODARFHNBLS-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F)C6=CC=C(C=C6)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2757667.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2757669.png)
![2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2757671.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaper hydroino[1,2-h]purine-2,4-dione](/img/structure/B2757673.png)





![N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2757685.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2757687.png)
![8-chloro-10-ethoxy-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2757688.png)